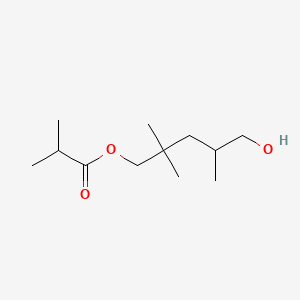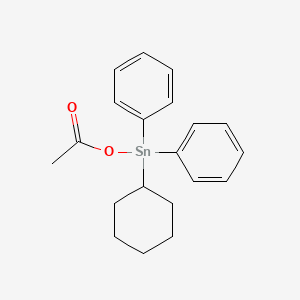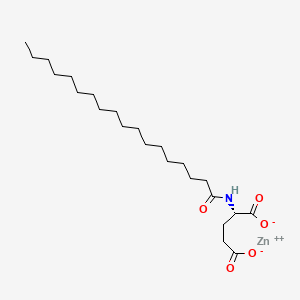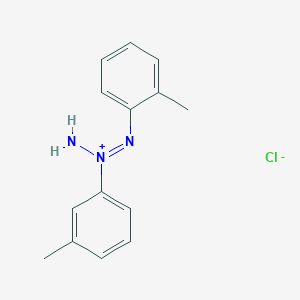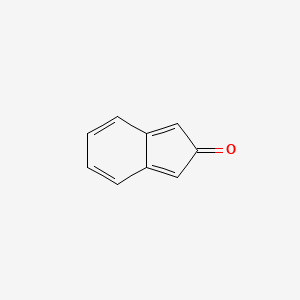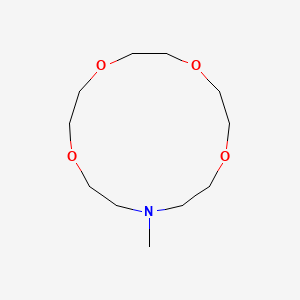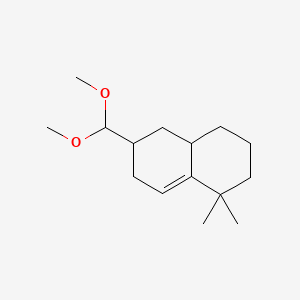
6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene is an organic compound with the molecular formula C15H26O2. It is a derivative of naphthalene, characterized by the presence of dimethoxymethyl and dimethyl groups attached to an octahydro-naphthalene core.
Preparation Methods
The synthesis of 6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene typically involves the following steps:
Synthetic Routes: The preparation starts with the hydrogenation of naphthalene to form octahydro-naphthalene
Reaction Conditions: The hydrogenation process requires high pressure and the presence of a catalyst, such as palladium or platinum. The subsequent alkylation and methylation reactions are carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale hydrogenation reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the removal of oxygen-containing groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethyl group is replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions.
Scientific Research Applications
6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene can be compared with other similar compounds, such as:
6-(Methoxymethyl)octahydro-1,1-dimethylnaphthalene: This compound has a similar structure but with one less methoxy group, which may result in different chemical and biological properties.
6-(Dimethoxymethyl)octahydro-1,1-dimethylbiphenyl: This compound has a biphenyl core instead of a naphthalene core, leading to variations in its reactivity and applications.
6-(Dimethoxymethyl)octahydro-1,1-dimethylphenanthrene: The phenanthrene core in this compound provides different steric and electronic effects compared to the naphthalene core.
Properties
CAS No. |
93840-32-5 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-5,5-dimethyl-2,3,6,7,8,8a-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H26O2/c1-15(2)9-5-6-11-10-12(7-8-13(11)15)14(16-3)17-4/h8,11-12,14H,5-7,9-10H2,1-4H3 |
InChI Key |
NGYZYRXYCMYEAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2C1=CCC(C2)C(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


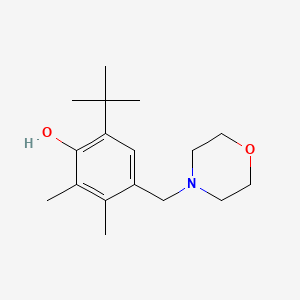
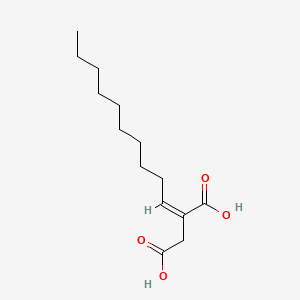
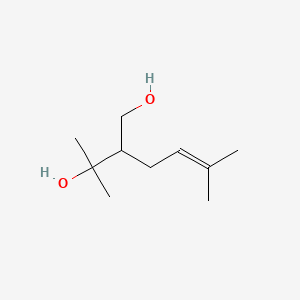
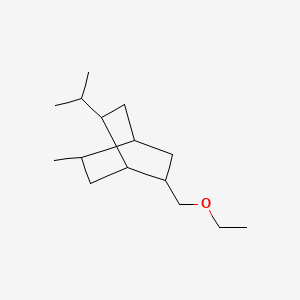
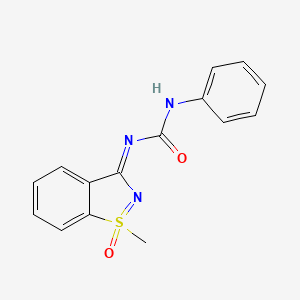
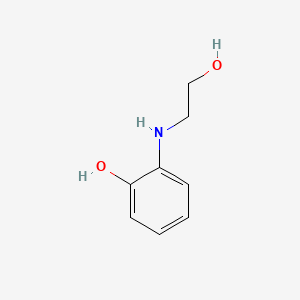
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
